Enhanced Lipophilicity (LogP) Relative to the Unsubstituted N-Phenyl Analog
The target compound, N-(2,4,6-trimethylphenyl)pyridin-3-amine, exhibits a calculated LogP value of 3.75, which is substantially higher than the LogP of 2.01 reported for its unsubstituted analog, N-phenylpyridin-3-amine . This difference of 1.74 LogP units indicates a significantly greater lipophilic character, which is a direct consequence of the three additional methyl groups on the phenyl ring.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.75046 |
| Comparator Or Baseline | N-phenylpyridin-3-amine: LogP = 2.01 |
| Quantified Difference | ΔLogP = +1.74 |
| Conditions | In silico calculation (source: vendor computational data) |
Why This Matters
This increased lipophilicity is critical for applications requiring enhanced membrane permeability or improved solubility in non-polar solvents, guiding the selection of this compound for specific assay conditions or synthetic routes.
- [1] ChemSrc. (2018). N-phenylpyridin-3-amine (CAS: 5024-68-0). Product Page. Retrieved April 14, 2026. View Source
